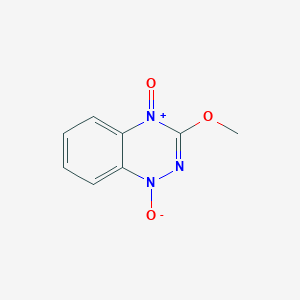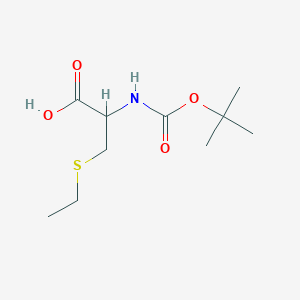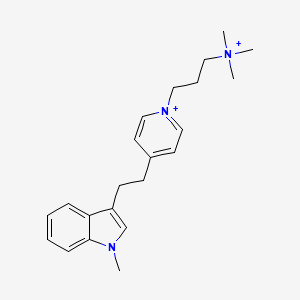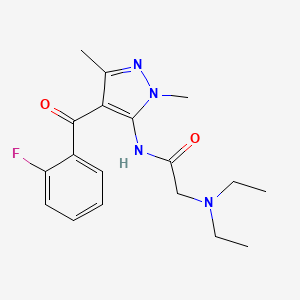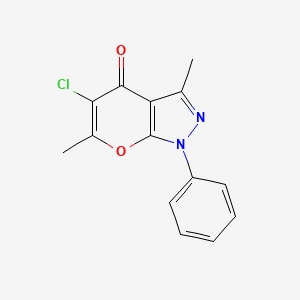
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-fluoro-, (-1alpha,2beta,3alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-fluoro-, (-1alpha,2beta,3alpha)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclobutane ring, a purine base, and a fluorine atom, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-fluoro-, (-1alpha,2beta,3alpha)- typically involves multiple steps, including the formation of the cyclobutane ring, the introduction of the purine base, and the addition of the fluorine atom. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-fluoro-, (-1alpha,2beta,3alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other groups can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-fluoro-, (-1alpha,2beta,3alpha)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-fluoro-, (-1alpha,2beta,3alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-chloro-, (-1alpha,2beta,3alpha)-
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-bromo-, (-1alpha,2beta,3alpha)-
Uniqueness
Compared to similar compounds, 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-1-fluoro-, (-1alpha,2beta,3alpha)- is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
162338-12-7 |
|---|---|
Molekularformel |
C11H14FN5O2 |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
[(1R,2R,4R)-4-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c12-11(3-19)1-7(6(11)2-18)17-5-16-8-9(13)14-4-15-10(8)17/h4-7,18-19H,1-3H2,(H2,13,14,15)/t6-,7+,11-/m0/s1 |
InChI-Schlüssel |
FMEQWFGAYHJWAO-CVJICSNFSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@]1(CO)F)CO)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1C(C(C1(CO)F)CO)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


